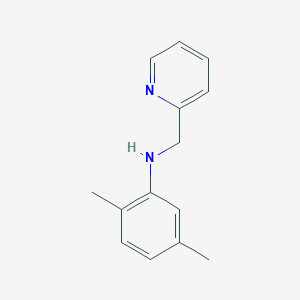

2,5-dimethyl-N-(pyridin-2-ylmethyl)aniline

Descripción general

Descripción

2,5-dimethyl-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol It is a derivative of aniline, featuring a dimethyl group at the 2 and 5 positions of the benzene ring and a pyridin-2-ylmethyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(pyridin-2-ylmethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylaniline with pyridine-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

2,5-dimethyl-N-(pyridin-2-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or thiols; often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .

Aplicaciones Científicas De Investigación

2,5-dimethyl-N-(pyridin-2-ylmethyl)aniline has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2,5-dimethyl-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethylaniline: A tertiary amine with a dimethylamino group attached to a phenyl ring.

2,5-Dichloroaniline: An aniline derivative with two chlorine atoms at the 2 and 5 positions of the benzene ring.

Uniqueness

2,5-dimethyl-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both dimethyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties.

Actividad Biológica

2,5-Dimethyl-N-(pyridin-2-ylmethyl)aniline, a compound with the CAS number 355382-32-0, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethyl-substituted aniline core with a pyridine ring attached via a methylene bridge. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways.

- Gene Expression Regulation : The compound may alter the expression of genes related to cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Significant inhibition |

| H2122 (Lung) | >10 | No significant inhibition |

| H2009 (Lung) | >10 | No significant inhibition |

These findings suggest a selective activity against certain cancer types while sparing normal cells .

Neuroprotective Effects

In animal models, the compound has demonstrated neuroprotective effects. Specifically, it has been shown to protect neurons from damage induced by neurotoxins like MPTP. The protective mechanism appears to involve reducing oxidative stress and inflammation in neuronal tissues .

Case Studies

- In Vitro Studies : A series of experiments assessed the cytotoxicity of this compound on human cancer cell lines. The results indicated a strong inhibitory effect on MDA-MB-231 cells but minimal impact on non-cancerous cells .

- Animal Models : In a study involving mice exposed to MPTP, treatment with the compound resulted in a significant reduction in neuron death and improvement in motor functions, suggesting its potential application in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by assessing its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance (IV administration) | 82.7 ± 1.97 mL/h/kg |

| Half-life (t1/2) | >240 min in murine models |

These parameters indicate a favorable pharmacokinetic profile conducive to therapeutic use .

Propiedades

IUPAC Name |

2,5-dimethyl-N-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11-6-7-12(2)14(9-11)16-10-13-5-3-4-8-15-13/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNREASDDLZNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258309 | |

| Record name | N-(2,5-Dimethylphenyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-32-0 | |

| Record name | N-(2,5-Dimethylphenyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355382-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dimethylphenyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.